molecular formula C16H14N4O B11842046 10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one CAS No. 88959-10-8

10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one

Cat. No.: B11842046
CAS No.: 88959-10-8
M. Wt: 278.31 g/mol
InChI Key: XYERKMTYIIBXFD-UHFFFAOYSA-N
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Description

10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a complex organic compound belonging to the class of fused N-heterocyclic compounds This compound features an imidazoquinazoline core, which is known for its significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets. This reaction is carried out in an aqueous medium at room temperature, making it an environmentally friendly approach .

Industrial Production Methods

Industrial production of this compound may involve the use of more robust and scalable methods, such as copper-mediated tandem C(sp2)–H amination reactions. These methods allow for the efficient synthesis of quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides, providing a straightforward approach to obtaining complex products in a single step .

Chemical Reactions Analysis

Types of Reactions

10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogenated compounds and strong bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which have significant biological activities .

Scientific Research Applications

10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in anti-inflammatory and anticancer activities .

Properties

CAS No.

88959-10-8

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

10-(3-aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C16H14N4O/c17-11-4-3-5-12(10-11)20-14-7-2-1-6-13(14)15(21)19-9-8-18-16(19)20/h1-7,10H,8-9,17H2

InChI Key

XYERKMTYIIBXFD-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N(C2=N1)C4=CC=CC(=C4)N

Origin of Product

United States

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